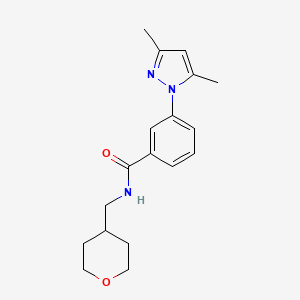![molecular formula C20H17N5O3 B12178951 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide](/img/structure/B12178951.png)
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline-3-carboxylic acid derivative. This is followed by the introduction of the hydroxy group at the 4-position and the carboxamide group at the 3-position. The triazole moiety is then introduced through a series of reactions involving the appropriate triazole precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole moiety often have comparable chemical properties and applications.
Uniqueness
What sets 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide apart is the combination of the quinoline and triazole moieties, which can result in unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N5O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-11-17-23-19(25-24-17)12-5-4-6-13(9-12)22-20(27)15-10-21-16-8-3-2-7-14(16)18(15)26/h2-10H,11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25) |
InChI Key |
QOFMJAJVCUJOJE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12178870.png)



![6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12178901.png)
![N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B12178909.png)
![ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12178913.png)
![3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea](/img/structure/B12178923.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B12178931.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178933.png)
![3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12178935.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12178941.png)


